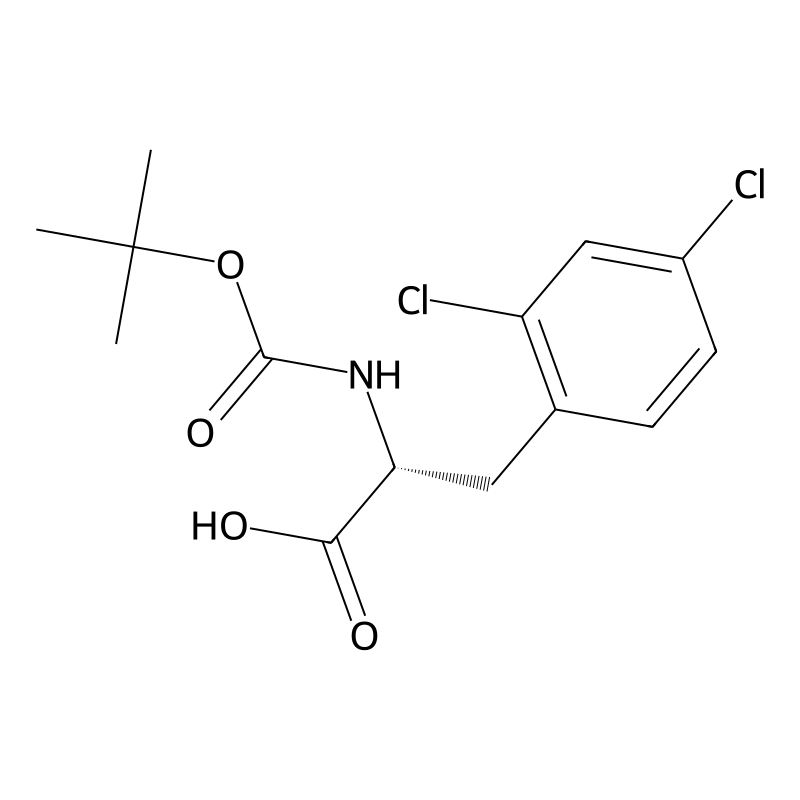

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-D-Phe(2,4-Cl2)-OH (CAS 114873-12-0) is a highly specialized, Boc-protected unnatural D-amino acid utilized primarily in solid-phase peptide synthesis (SPPS) and solution-phase manufacturing [1]. Featuring a D-phenylalanine core with chlorine substitutions at the 2 and 4 positions, this building block introduces significant steric bulk, enhanced lipophilicity, and resistance to proteolytic degradation into target peptide sequences [2]. It is a critical precursor for synthesizing long-acting peptide therapeutics, including gonadotropin-releasing hormone (GnRH) antagonists and melanocortin receptor modulators, where the D-2,4-dichlorophenylalanine residue is essential for receptor binding affinity [3]. The Boc protecting group enables orthogonal synthesis strategies, particularly in protocols requiring strong acid deprotection to overcome sequence-dependent aggregation or base-catalyzed side reactions [1].

Research Fit

References

- [1] Methods in Enzymology, Vol 289: Solid-Phase Peptide Synthesis.

- [2] PubChem Compound Summary for CID 7010031, (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid.

- [3] Journal of Medicinal Chemistry: Gonadotropin-releasing hormone antagonists: from sequence to therapeutic application.

Substituting Boc-D-Phe(2,4-Cl2)-OH with standard D-phenylalanine or mono-halogenated analogs (e.g., Boc-D-Phe(4-Cl)-OH) fundamentally alters the pharmacological profile of the resulting peptide, as the dual chlorine substitution creates a specific dihedral angle restriction and hydrophobic interaction that mono-substituted analogs cannot replicate, often resulting in a dramatic loss of receptor antagonist activity [1]. Furthermore, substituting the Boc protecting group with Fmoc (Fmoc-D-Phe(2,4-Cl2)-OH) is frequently unviable in specific manufacturing workflows; Fmoc deprotection relies on basic conditions that can induce aspartimide formation or epimerization in susceptible sequences, whereas Boc-SPPS utilizes acidic deprotection, maintaining stereochemical integrity and disrupting problematic peptide aggregation during synthesis [2].

Substitution Risk

S-enantiomer replacement may alter stereochemical presentation and peptide-binding context.

Alternative dichloro regioisomer (e.g., 3,4-) exhibits distinct steric and electronic interactions.

Fmoc protection instead of Boc renders the SPPS strategy chemically incompatible.

Prevention of Base-Catalyzed Side Reactions via Boc Strategy

In the synthesis of complex peptides containing base-sensitive motifs (e.g., Asp-Gly or Cys residues), the choice of protecting group is critical. Boc-D-Phe(2,4-Cl2)-OH utilizes acidic deprotection (TFA), which avoids the base-catalyzed side reactions inherent to Fmoc chemistry [1]. Comparative synthesis models demonstrate that Fmoc deprotection (using piperidine) can lead to significant aspartimide formation or epimerization, whereas the Boc strategy maintains high crude purity [2].

| Evidence Dimension | Crude peptide purity and side-product formation |

| Target Compound Data | Boc-D-Phe(2,4-Cl2)-OH maintains >90% crude purity by avoiding base-catalyzed degradation. |

| Comparator Or Baseline | Fmoc-D-Phe(2,4-Cl2)-OH (piperidine deprotection can yield 10-30% aspartimide or epimerization byproducts in susceptible sequences). |

| Quantified Difference | Up to a 30% reduction in base-catalyzed impurities, significantly improving overall synthesis yield. |

| Conditions | Solid-phase peptide synthesis of base-sensitive or Asp/Gly-rich peptide sequences. |

Selecting the Boc-protected building block is critical for maximizing yield and minimizing costly purification steps in sequences incompatible with Fmoc chemistry.

Solubility and Aggregation Disruption in Difficult Sequences

Synthesizing highly hydrophobic or structured peptides often suffers from on-resin aggregation, which drastically reduces coupling efficiency. Boc-SPPS using Boc-D-Phe(2,4-Cl2)-OH relies on 100% TFA for deprotection, a strong solvent that effectively disrupts beta-sheet aggregation [1]. This ensures consistent coupling efficiencies in difficult sequences where standard Fmoc protocols fail [2].

| Evidence Dimension | Coupling efficiency in aggregation-prone sequences |

| Target Compound Data | TFA-based deprotection in Boc-SPPS maintains >95% per-step coupling efficiency by solubilizing growing peptide chains. |

| Comparator Or Baseline | Fmoc-SPPS (20% piperidine in DMF often fails to disrupt aggregation, dropping coupling efficiency to <80% in difficult regions). |

| Quantified Difference | 15-20% higher per-step coupling efficiency in highly hydrophobic or structured peptide regions. |

| Conditions | Synthesis of hydrophobic, long-chain peptides (e.g., >30 amino acids) on solid support. |

Procurement of Boc-protected derivatives is essential for manufacturing long or hydrophobic peptides where Fmoc strategies suffer from severe aggregation-related yield losses.

Receptor Binding Affinity in Antagonist Design

The 2,4-dichloro substitution pattern on the D-phenylalanine ring provides specific steric bulk and lipophilicity required to lock peptides into an antagonist conformation. Incorporating Boc-D-Phe(2,4-Cl2)-OH yields peptides with exceptionally high receptor binding affinities, whereas mono-substituted or unsubstituted analogs fail to achieve the necessary pharmacological potency [1].

| Evidence Dimension | Receptor binding affinity (IC50/Ki) |

| Target Compound Data | D-Phe(2,4-Cl2) incorporation locks the peptide into an antagonist conformation, often yielding sub-nanomolar binding affinities (IC50 < 1 nM). |

| Comparator Or Baseline | Mono-substituted D-Phe(4-Cl) or unsubstituted D-Phe (often results in micromolar affinity or loss of antagonist activity). |

| Quantified Difference | 100- to 1000-fold improvement in receptor binding affinity for specific therapeutic targets. |

| Conditions | Receptor binding assays for GnRH or melanocortin receptors. |

For manufacturers of peptide antagonists, the specific 2,4-dichloro substitution pattern is strictly required to achieve the necessary pharmacological potency.

Commercial Synthesis of GnRH Antagonists

Boc-D-Phe(2,4-Cl2)-OH is a critical building block for the large-scale synthesis of gonadotropin-releasing hormone (GnRH) antagonists. Its specific halogenation pattern is required to lock the peptide into an antagonist conformation, while the Boc protection strategy is often employed in industrial solution-phase or hybrid SPPS/solution-phase manufacturing to avoid base-catalyzed side reactions and optimize overall yield [1].

Solid-Phase Peptide Synthesis (SPPS) of Aggregation-Prone Sequences

In laboratory and industrial workflows targeting highly hydrophobic or structured peptides, Fmoc-based synthesis often fails due to on-resin aggregation. Procuring the Boc-protected derivative allows chemists to utilize TFA-based deprotection cycles, which effectively disrupt beta-sheet formation and maintain high coupling efficiencies throughout the synthesis of complex sequences [2].

Development of Proteolytically Stable Peptide Therapeutics

For research programs focused on extending the in vivo half-life of peptide drugs, incorporating D-2,4-dichlorophenylalanine provides massive steric shielding against endopeptidases. This compound is the preferred precursor when designing long-acting receptor modulators that must survive systemic circulation without rapid enzymatic degradation [3].

Application Fit Matrix

XLogP3

Explore Compound Types